molecular formula C23H14BrNO4 B2803471 N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 154267-55-7

N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2803471
CAS RN: 154267-55-7
M. Wt: 448.272
InChI Key: QYLIKHQODQYGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BBr 3465, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Reformatsky Reaction and Derivative Synthesis

The Reformatsky reaction involving methyl α-bromoisobutyrate and N-benzyl-2-oxo-2H-benzo[f]chromene-3-carboxamide results in derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid as single stereoisomers, showcasing a method for synthesizing complex organic compounds (Shchepin et al., 2003).

Crystal Structure Analysis

The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were studied, revealing that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and cis geometries concerning the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

Cyclopropanation Reactions

Zinc enolates derived from 1-aryl-2,2-dibromoalkanones react with N-cyclohexyl-2-oxochromene-3-carboxamides to produce N-cyclohexyl-1-alkyl-1-aroyl-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides, mainly as cis isomers. This reaction demonstrates a method for creating cyclopropane derivatives with high stereochemical control (Shchepin et al., 2005).

Synthesis and Antibacterial Evaluation

A series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized and evaluated for their antibacterial activities against Gram-negative and Gram-positive bacteria, demonstrating the potential of chromene derivatives as antibacterial agents (Pouramiri et al., 2017).

Chemosensor Applications

Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, showcasing the utility of chromene derivatives in the development of chemical sensors for environmental and analytical applications (Wang et al., 2015).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrNO4/c24-16-10-11-19(17(13-16)21(26)14-6-2-1-3-7-14)25-22(27)18-12-15-8-4-5-9-20(15)29-23(18)28/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLIKHQODQYGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.